

A Technical Guide to the Thermal Properties of Amorphous Maltodextrin

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Compound of Interest

Compound Name: Maltodextrin

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This in-depth technical guide provides a comprehensive overview of the core thermal properties of amorphous **maltodextrin**, a widely used excipient in the pharmaceutical and food industries. Understanding these properties is critical for formulation development, processing, and stability assessment of amorphous solid dispersions and other dosage forms. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visual representations of critical relationships and workflows.

Core Thermal Properties of Amorphous Maltodextrin

The thermal behavior of amorphous **maltodextrin** is primarily characterized by its glass transition, thermal decomposition, heat capacity, and thermal conductivity. These properties are significantly influenced by the material's dextrose equivalent (DE), a measure of the extent of starch hydrolysis, and its water content.

Glass Transition Temperature (T_g)

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. The glass transition temperature (T_g) is a critical parameter for predicting the physical stability of amorphous materials. Below T_g, molecular mobility is significantly restricted, leading to better stability.

The Tg of amorphous **maltodextrin** is influenced by its molecular weight (inversely related to DE) and water content. Higher molecular weight (lower DE) **maltodextrins** generally exhibit higher Tg values. Water acts as a plasticizer, decreasing the Tg by increasing the free volume and molecular mobility of the polymer chains.

Table 1: Glass Transition Temperatures (Tg) of Amorphous **Maltodextrins** with Varying Dextrose Equivalents (DE) and Water Activities (aw)

Maltodextrin Type (DE)	Water Activity (aw)	Glass Transition Temperature (Tg) (°C)
Mc (low DE)	~0.0	100 - 110
M10	~0.0	90 - 100
M20	~0.0	80 - 90
M40 (high DE)	~0.0	52 - 60
Mc (low DE)	0.75	~20
M10	0.75	~20
M20	0.75	~0
M40 (high DE)	0.75	~-20

Note: The data presented are compiled from various sources and represent typical ranges. Actual values may vary depending on the specific material and experimental conditions.^[1]

Thermal Decomposition

Thermal decomposition is the chemical breakdown of a material at elevated temperatures. For amorphous **maltodextrin**, the onset of thermal decomposition is an important parameter to consider during processing, such as spray drying or hot-melt extrusion, to avoid chemical degradation of the **maltodextrin** and the active pharmaceutical ingredient (API).

Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal decomposition of **maltodextrin**. The analysis typically shows an initial mass loss

corresponding to the evaporation of water, followed by a significant mass loss at higher temperatures due to decomposition.

Table 2: Thermal Decomposition Temperatures of Amorphous **Maltodextrins** at Different Water Activities (aw)

Water Activity (aw)	Onset Decomposition Temperature (Td, onset) (°C)	Peak Decomposition Temperature (Td, peak) (°C)
0.07	163 - 180	~300
0.75	Lowered due to thermal hydrolysis	Varies

Note: Higher water activity can induce thermal hydrolysis, leading to a decrease in the onset temperature of decomposition.[\[1\]](#)[\[2\]](#)

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount. For amorphous materials, there is a characteristic step-change in heat capacity at the glass transition temperature. The heat capacity of amorphous **maltodextrin** is an important parameter in thermal modeling and process design.

Table 3: Heat Capacity of Dry Amorphous **Maltodextrins**

Maltodextrin Type	Temperature (°C)	Heat Capacity (J g ⁻¹ K ⁻¹)
Glucidex 9 (low DE)	25	1.09 ± 0.08
Glucidex 12	25	1.11 ± 0.09

Note: These values are comparable to other glassy carbohydrates like amylopectin and dry starch.[\[3\]](#)

Thermal Conductivity

Thermal conductivity is the property of a material to conduct heat. For powdered amorphous materials like **maltodextrin**, the effective thermal conductivity is a complex property that depends on the conductivity of the solid particles, the interstitial gas, and the packing density. Specific quantitative data for the thermal conductivity of amorphous **maltodextrin** is not readily available in the literature. However, for amorphous small molecule drugs and polymers, thermal conductivity values are generally low, typically below 0.2 W/m·K.

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the key thermal properties of amorphous **maltodextrin**.

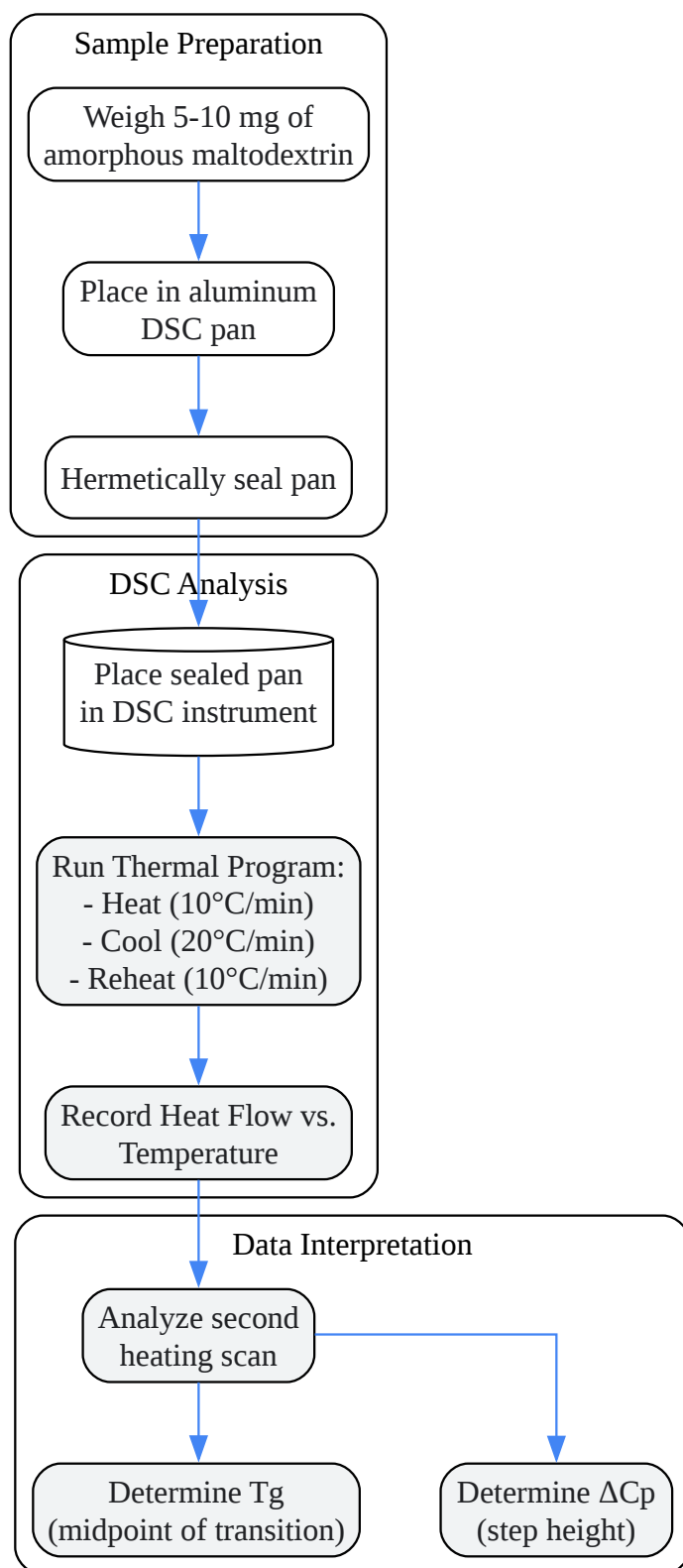
Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the glass transition temperature (T_g) and heat capacity (C_p) of amorphous materials.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the amorphous **maltodextrin** powder into a standard aluminum DSC pan. Hermetically seal the pan to prevent moisture loss or uptake during the experiment.
- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
- **Thermal Program:**
 - Equilibrate the sample at a starting temperature well below the expected T_g (e.g., -50 °C).
 - Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a temperature well above the T_g (e.g., 200 °C).
 - Hold the sample at the high temperature for a short period (e.g., 2 minutes) to erase the thermal history.
 - Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature.

- Perform a second heating scan at the same heating rate as the first.
- Data Analysis: The glass transition temperature (T_g) is determined from the second heating scan as the midpoint of the step change in the heat flow signal. The change in heat capacity (ΔC_p) at the glass transition is calculated from the height of the step.



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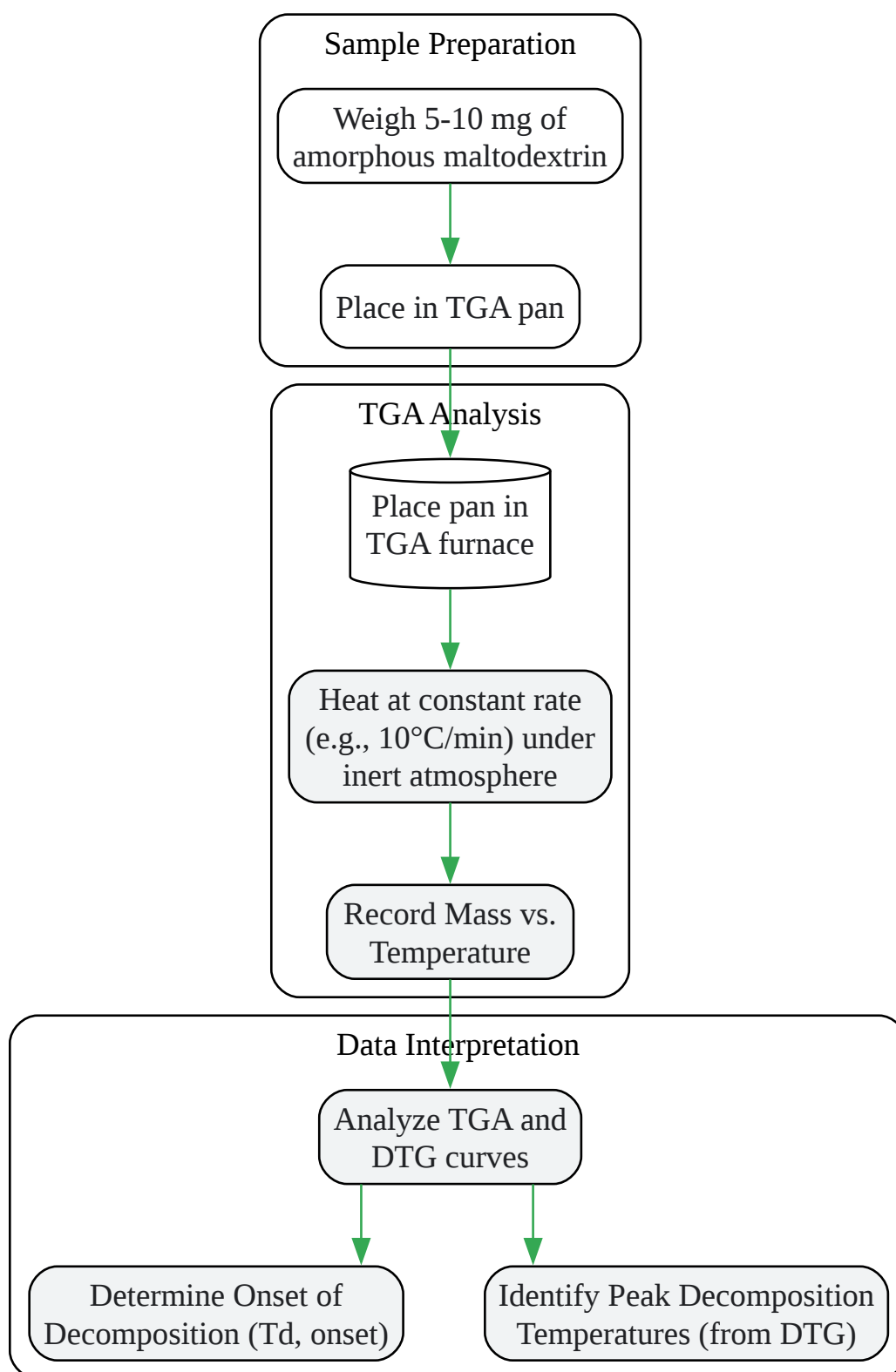
Caption: Experimental workflow for DSC analysis of amorphous **maltodextrin**.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of materials.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the amorphous **maltodextrin** powder into a TGA pan (typically ceramic or platinum).
- Instrument Setup: Place the pan in the TGA furnace.
- Thermal Program:
 - Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
 - An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative decomposition.
- Data Analysis: The TGA thermogram plots the sample mass as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

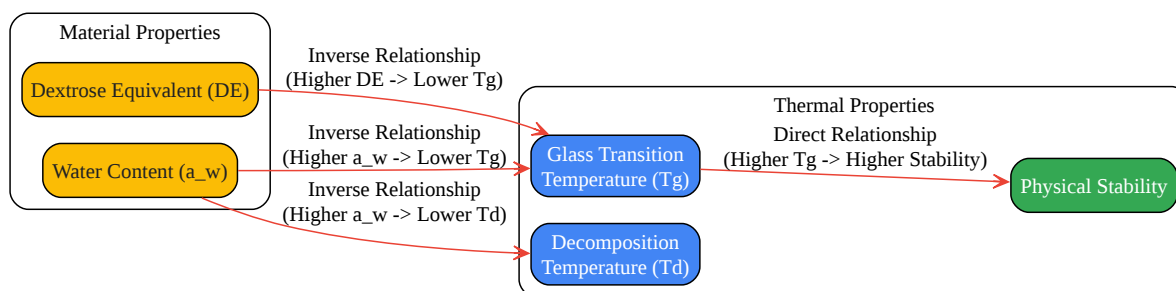


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Caption: Experimental workflow for TGA analysis of amorphous **maltodextrin**.

Influence of Dextrose Equivalent and Water Content

The dextrose equivalent (DE) and water content are the two most critical factors influencing the thermal properties of amorphous **maltodextrin**. The following diagram illustrates the logical relationships between these parameters and the resulting thermal characteristics.



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Caption: Relationship between DE, water content, and thermal properties.

Conclusion

The thermal properties of amorphous **maltodextrin** are of paramount importance in the development and manufacturing of stable and effective pharmaceutical and food products. This guide has provided a summary of the key thermal characteristics, including glass transition temperature, thermal decomposition, and heat capacity, and has detailed the standard experimental protocols for their determination. The significant impact of dextrose equivalent and water content on these properties has been highlighted. While specific data on thermal conductivity remains elusive, the general principles of heat transfer in powdered materials provide a framework for its consideration in process modeling. A thorough understanding and characterization of these thermal properties are essential for scientists and engineers working with amorphous **maltodextrin** to ensure product quality and performance.

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